molecular formula C6H4BrF3N2O B2608056 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde CAS No. 1516404-71-9

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde

Cat. No.: B2608056
CAS No.: 1516404-71-9
M. Wt: 257.01
InChI Key: ZBWSFUBGAHODQT-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid.

    Reduction: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.

    4-Bromo-5-(trifluoromethyl)pyrazole-3-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and biological activity.

Uniqueness

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-12-3(2-13)4(7)5(11-12)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWSFUBGAHODQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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